
MMB-5Br-INACA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMB-5Br-INACA, also known as methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. This compound is an indazole-3-carboxamide derivative and has been sold as a designer drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMB-5Br-INACA involves the reaction of 5-bromo-1H-indazole-3-carboxylic acid with L-valine methyl ester in the presence of coupling reagents. The reaction typically occurs under mild conditions, with the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography .
Industrial Production Methods
The process involves large-scale reactions with appropriate scaling of reagents and solvents, followed by purification steps to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
MMB-5Br-INACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Halogen substitution reactions can occur, replacing the bromine atom with other halogens or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
MMB-5Br-INACA has several scientific research applications, including:
Biology: Studied for its interactions with cannabinoid receptors in biological systems
Medicine: Investigated for potential therapeutic applications, although its psychoactive effects and toxicity limit its use
Industry: Utilized in forensic science for the detection of synthetic cannabinoids in various samples.
Mechanism of Action
MMB-5Br-INACA exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, in the central nervous system and peripheral tissues. This binding mimics the effects of THC, leading to psychoactive and physiological responses. The compound’s molecular targets and pathways involve the activation of G-protein coupled receptors, which modulate neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MMB-5Br-INACA include:
- 4F-MDMB-BINACA
- 5F-ADB
- ADB-5’Br-PINACA
- MDMB-FUBINACA
- MDMB-5’Br-BUTINACA
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a bromine atom at the 5-position of the indazole ring. This structural modification influences its binding affinity and activity at cannabinoid receptors, distinguishing it from other synthetic cannabinoids .
Properties
Molecular Formula |
C14H16BrN3O3 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H16BrN3O3/c1-7(2)11(14(20)21-3)16-13(19)12-9-6-8(15)4-5-10(9)17-18-12/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
RXTFXWHQSYFULF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10828959.png)
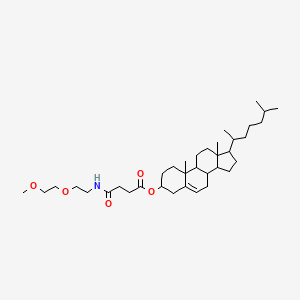
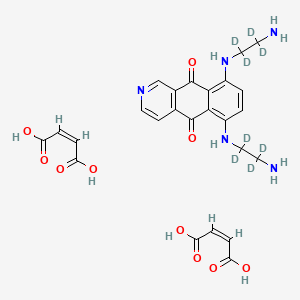
![8-Methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate](/img/structure/B10828989.png)


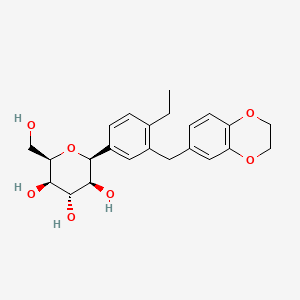
![[(2R,3R,4R,5R,6S,8R,10S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829006.png)
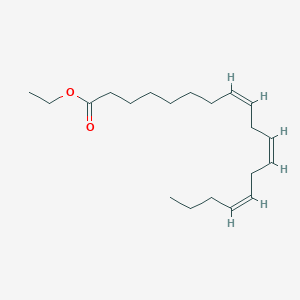

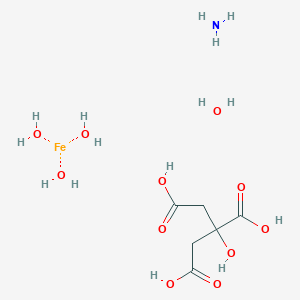
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)


